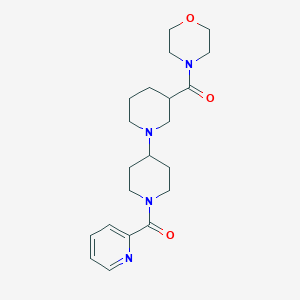![molecular formula C23H25N5O3 B5350344 3-({4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5350344.png)
3-({4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as PPIC, and it belongs to the class of chromone derivatives. PPIC has been studied extensively for its pharmacological properties, and it has shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of PPIC is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. PPIC has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis. PPIC has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, PPIC has been shown to inhibit the activity of various kinases, including MAPK and PI3K, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
PPIC has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. PPIC has also been shown to have anti-inflammatory effects, and it has been shown to reduce the production of pro-inflammatory cytokines. In addition, PPIC has been shown to have neuroprotective effects, and it has been shown to protect against oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
PPIC has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. PPIC has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, PPIC has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, PPIC has a relatively short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for research on PPIC. One area of research is the development of more effective methods for synthesizing PPIC. Another area of research is the investigation of the potential therapeutic applications of PPIC in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of PPIC and to identify potential targets for its use. In addition, more studies are needed to investigate the safety and efficacy of PPIC in vivo. Overall, PPIC has shown promising results in the field of scientific research, and it has the potential to be a valuable therapeutic agent in the future.
合成方法
The synthesis of PPIC involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing PPIC involves the reaction of 6-(1-piperidinyl)-3-pyridazinecarboxylic acid with 1-benzyl-4-piperazinecarboxylic acid in the presence of a coupling agent. The resulting product is then subjected to further reactions to obtain the final product, PPIC.
科学研究应用
PPIC has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. PPIC has been shown to exhibit potent anti-tumor activity, and it has been studied as a potential chemotherapeutic agent. In addition, PPIC has been shown to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. PPIC has also been studied for its potential neuroprotective effects, and it has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c29-22(18-16-17-6-2-3-7-19(17)31-23(18)30)28-14-12-27(13-15-28)21-9-8-20(24-25-21)26-10-4-1-5-11-26/h2-3,6-9,16H,1,4-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNQPWALDLNDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5350290.png)
![N-(3,5-dimethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5350301.png)
![4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-9-(2-furoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5350310.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-D-tryptophanamide](/img/structure/B5350314.png)
![4-chloro-5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B5350317.png)
![3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5350324.png)

![{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}methylamine oxalate](/img/structure/B5350346.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350348.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5350355.png)
![8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5350360.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-propylacetamide](/img/structure/B5350365.png)
![3-methyl-7-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5350369.png)